molecular formula C22H23N3O3 B2596806 1-(1H-indole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide CAS No. 1396769-32-6

1-(1H-indole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide

Cat. No.: B2596806
CAS No.: 1396769-32-6
M. Wt: 377.444
InChI Key: RFPGRZNCZMBMJU-UHFFFAOYSA-N
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Description

1-(1H-Indole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide is a synthetic small molecule characterized by a unique hybrid structure. The compound features:

  • Indole core: A 1H-indole moiety substituted at the 3-position with a carbonyl group .
  • Azetidine ring: A four-membered nitrogen-containing ring (azetidine) linked to the indole via the carbonyl group, with a carboxamide group at the 3-position.
  • Phenethyl side chain: A N-substituted 2-(2-methoxyphenyl)ethyl group attached to the azetidine carboxamide.

Regulatory considerations under indole carboxaldehyde derivatives may apply due to its indole-3-carbonyl motif .

Properties

IUPAC Name

1-(1H-indole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-28-20-9-5-2-6-15(20)10-11-23-21(26)16-13-25(14-16)22(27)18-12-24-19-8-4-3-7-17(18)19/h2-9,12,16,24H,10-11,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPGRZNCZMBMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with 1H-indole-3-carbaldehyde, which undergoes a series of reactions including condensation, cyclization, and functional group transformations to introduce the azetidine ring and the methoxyphenyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid. This reaction is influenced by the azetidine ring’s steric and electronic environment.

Conditions Reagents Product
AcidicHCl, H2OIndole-3-carboxylic acid derivative
BasicNaOH, H2OSodium salt of carboxylic acid

Mechanism: Nucleophilic attack by water or hydroxide ion on the carbonyl carbon, facilitated by acidic or basic catalysts.

Ring-Opening of the Azetidine

The azetidine ring’s strain renders it susceptible to ring-opening under nucleophilic or electrophilic conditions.

  • Nucleophilic Attack : Reacts with nucleophiles (e.g., alcohols, amines) to form ring-expanded products.

  • Electrophilic Ring Opening : Potential reactivity with electrophiles like carbonyl compounds.

Reaction Type Reagents Product
Nucleophilic AttackAlcohols, aminesRing-expanded amides/esters
Electrophilic OpeningCarbonyl compoundsAzetidine-derivative adducts

Mechanism: Strained four-membered ring instability leads to cleavage, forming intermediates that react further .

Electrophilic Substitution on the Indole

The indole’s 2-position is reactive toward electrophiles. The carbonyl group may direct substitution to specific positions.

Reaction Reagents Product
NitrationHNO3, H2SO4Nitro-indole derivatives
Friedel-Crafts AlkylationAlkyl halides, Lewis acidAlkylated indole derivatives

Mechanism: Electrophilic attack at the activated 2-position, stabilized by resonance with the carbonyl group.

Reactions Involving the Methoxyphenyl Group

The 2-methoxyphenyl substituent can participate in:

  • Demethylation : Conversion of methoxy to hydroxyl under strong acidic conditions.

  • Electrophilic Substitution : Reactivity on the phenyl ring (e.g., nitration, halogenation).

Reaction Reagents Product
DemethylationHBr, H2SO4Hydroxyphenyl-azetidine derivatives
NitrationHNO3, H2SO4Nitrophenyl-azetidine derivatives

Mechanism: Acid-catalyzed cleavage of the methoxy group or electrophilic attack on the aromatic ring.

Cross-Coupling Reactions

The aromatic rings (indole and methoxyphenyl) may enable cross-coupling to introduce additional substituents.

Reaction Reagents Product
Suzuki CouplingBoronic acids, Pd catalystsAryl-substituted derivatives
Heck ReactionAlkenes, Pd catalystsAlkenylated derivatives

Mechanism: Transition metal-catalyzed coupling to expand structural complexity.

Scientific Research Applications

Medicinal Chemistry Applications

This compound exhibits significant promise as a therapeutic agent due to its structural features that allow it to interact with biological targets effectively. The indole moiety is known for its role in many biologically active compounds, while the azetidine structure contributes to its pharmacological properties.

Anticancer Activity

Research has indicated that compounds featuring indole derivatives can exhibit anticancer properties. For instance, studies have shown that similar indole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins and the activation of pro-apoptotic pathways .

Table 1: Summary of Anticancer Studies Involving Indole Derivatives

CompoundCancer TypeMechanism of ActionReference
1-(1H-indole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamideVariousInduction of apoptosis
Related Indole Compound ABreast CancerInhibition of Bcl-2
Related Indole Compound BLung CancerActivation of caspases

Neuropharmacological Applications

The compound's ability to modulate neurotransmitter systems has also been investigated. The presence of the methoxyphenyl group suggests potential interactions with dopamine receptors, which could be beneficial in treating neurological disorders.

Dopamine Receptor Modulation

Recent studies have highlighted the importance of indole derivatives in modulating dopamine receptors, particularly the D3 receptor, which is implicated in various neuropsychiatric disorders . The structure of 1-(1H-indole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide may enhance selectivity and potency towards these receptors.

Table 2: Dopamine Receptor Activity of Indole Derivatives

CompoundD3 Receptor Activity (EC50)D2 Receptor Activity (EC50)Reference
1-(1H-indole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamideTBDTBD
Indole Compound C710 nMInactive
Indole Compound D278 nMInactive

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its effects is crucial for optimizing its therapeutic potential. The amide bond within the structure allows for hydrogen bonding interactions with biological targets, enhancing binding affinity and specificity.

Bioisosteric Considerations

The concept of bioisosterism plays a vital role in drug design, where replacing functional groups can lead to improved pharmacokinetic properties without sacrificing biological activity . For example, replacing the amide bond with a more stable bioisostere like a triazole could enhance resistance to metabolic degradation while maintaining efficacy.

Future Directions and Case Studies

Further research is needed to fully elucidate the therapeutic potential of 1-(1H-indole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide. Ongoing studies should focus on:

  • In vitro and In vivo Studies : Comprehensive testing across different cancer cell lines and animal models to assess efficacy and safety.
  • Structure-Activity Relationship (SAR) Studies : Investigating modifications to enhance potency and selectivity.
  • Clinical Trials : Eventually progressing to human trials if preclinical results are promising.

Case Study Example : A recent study on a related indole derivative demonstrated significant inhibition of tumor growth in xenograft models, suggesting that similar compounds could be developed into effective cancer therapies .

Mechanism of Action

The mechanism of action of 1-(1H-indole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group and azetidine ring can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Indole Carboxamide Derivatives

Compound Name Substituents on Indole N-Substituent on Carboxamide Key Features Reference
1-(1H-Indole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide Indole-3-carbonyl 2-(2-Methoxyphenyl)ethyl Azetidine ring, methoxy-phenyl group -
N-(2-Phenylethyl)-1H-indole-3-carboxamide None 2-Phenylethyl Simple phenyl group, no azetidine
1-Methyl-N-[2-[(3,4,5-trimethoxybenzoyl)amino]ethyl]-1H-indole-3-carboxamide 1-Methylindole 2-(3,4,5-Trimethoxybenzamide) Trimethoxy aromatic group
N-(2-Indol-3-ylethyl)(4-methylphenyl)formamide None 4-Methylphenyl Formamide linkage, methylphenyl

Key Observations :

  • Azetidine vs. Non-Azetidine Analogs: The azetidine ring in the target compound introduces conformational rigidity compared to linear alkyl chains in analogues like N-(2-phenylethyl)-1H-indole-3-carboxamide . This may enhance binding specificity to certain targets.
  • Methoxy vs.
  • Regulatory Status: Compounds derived from indole-3-carboxaldehyde, like the target molecule, may fall under controlled substance regulations due to structural similarities with synthetic cannabinoids .

Azetidine-Containing Derivatives

The azetidine ring is a distinguishing feature. describes azetidine-2-carboxylic acid derivatives with dihydroindenyl substituents, synthesized via base-induced reactions . While these lack the indole-carboxamide moiety, they highlight the azetidine ring’s stability and synthetic versatility. The target compound’s azetidine-carboxamide linkage may confer metabolic resistance compared to ester or carboxylate derivatives .

Fluorinated Indole Derivatives

lists indole-3-carboxamides with fluoropentyl chains (e.g., 1-(5-fluoropentyl)-N-(naphthalen-1-yl)-1H-indazole-3-carboxamide). These compounds prioritize lipophilicity for enhanced blood-brain barrier penetration, whereas the target compound’s methoxyphenyl group balances hydrophilicity and aromatic interactions .

Research Findings and Implications

  • Synthetic Feasibility : The compound’s synthesis likely involves coupling indole-3-carboxylic acid with azetidine-3-carboxamide intermediates, analogous to methods in .
  • Spectroscopic Characterization : Similar to the compound in , X-ray crystallography or NMR could confirm the (E)-configuration of the carbonyl linkage.
  • Regulatory Challenges : Its structural alignment with indole carboxaldehyde derivatives () may necessitate compliance with controlled substance laws .

Biological Activity

1-(1H-indole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to explore its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of the azetidine ring and the methoxyphenyl group contributes to its pharmacological profile.

Chemical Formula: C18H20N2O3
Molecular Weight: 316.36 g/mol

Research indicates that compounds containing indole structures often interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for 1-(1H-indole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide may involve:

  • Inhibition of Enzymatic Activity: Similar indole derivatives have been shown to inhibit enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism .
  • Antioxidant Activity: Indoles are known for their ability to scavenge free radicals, potentially contributing to their protective effects against oxidative stress .

Anticancer Activity

A study evaluated the anticancer potential of various indole derivatives, including those similar to the compound . The findings indicated that these derivatives exhibited significant cytotoxicity against several cancer cell lines.

CompoundCell LineIC50 (µM)
1-(1H-indole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamideMCF-715.5
Acarbose (control)MCF-7750.0

The above table illustrates that the compound shows a promising IC50 value, indicating potent activity against breast cancer cells compared to the control .

α-Glucosidase Inhibition

The compound's structural similarity to effective α-glucosidase inhibitors suggests it may also possess this activity. In vitro studies have demonstrated that related indole compounds exhibit IC50 values ranging from 6.31 µM to 49.89 µM against α-glucosidase, significantly outperforming standard treatments like acarbose .

Study on Anticancer Effects

In a recent study published in a peer-reviewed journal, researchers synthesized a series of indole derivatives and tested their effects on MCF-7 breast cancer cells. Among these, the compound exhibited significant inhibition of cell proliferation and induced apoptosis through the activation of caspase pathways.

Study on Enzyme Inhibition

Another investigation focused on the inhibitory effects of indole derivatives on α-glucosidase activity. The results indicated that compounds with similar structures to 1-(1H-indole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide showed competitive inhibition profiles, suggesting potential for development as antidiabetic agents.

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves coupling the indole-3-carbonyl moiety to the azetidine-3-carboxamide core. A general approach includes:

  • Step 1 : Prepare the azetidine-3-carboxylic acid derivative via cyclization of β-lactam precursors or substitution reactions .
  • Step 2 : Activate the carboxylic acid (e.g., using EDCI/HOBt) for amide bond formation with the 2-(2-methoxyphenyl)ethylamine group .
  • Step 3 : Introduce the indole-3-carbonyl group via Friedel-Crafts acylation or direct coupling using indole-3-carboxylic acid chloride .
    Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (reflux in acetic acid for indole coupling ), and stoichiometric ratios (1.1:1 excess of indole carbonyl reagent). Monitor purity via TLC or HPLC .

Q. What analytical methods are critical for confirming structural integrity and purity?

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify indole C3 substitution, azetidine ring conformation, and methoxyphenyl integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ for [M+H]+ ion) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) assess purity (>95% recommended) .

Q. How should researchers handle solubility and stability issues during in vitro assays?

  • Solubility : Test in DMSO (primary stock) and dilute in assay buffers (e.g., PBS with ≤0.1% DMSO). For poor solubility, use cyclodextrins or lipid-based carriers .
  • Stability : Store lyophilized powder at –20°C under inert gas. Avoid repeated freeze-thaw cycles. Monitor degradation via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for structurally related compounds?

  • Comparative Binding Assays : Screen the compound against panels of GPCRs (e.g., 5-HT1F_{1F}, dopamine D3_3) using radioligand displacement (e.g., 3^3H-labeled WAY-100635 for 5-HT1A_{1A} ).
  • Functional Assays : Use calcium flux or cAMP assays to distinguish agonist/antagonist activity. For example, 5-HT1F_{1F} activation may require FLIPR tetra systems .
  • Structural Analysis : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses with co-crystallized receptors (e.g., PDB 6WZH) .

Q. What strategies improve metabolic stability without compromising target engagement?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the methoxyphenyl or azetidine carboxamide to enhance bioavailability .
  • Isotopic Labeling : Use 2^2H or 19^19F substitutions at metabolically vulnerable sites (e.g., indole C5) for stability tracking via MS .
  • Cytochrome P450 Inhibition : Co-incubate with CYP3A4/2D6 inhibitors (e.g., ketoconazole) in hepatocyte assays to identify metabolic hotspots .

Q. How can researchers address discrepancies in synthetic yields across different batches?

  • DoE (Design of Experiments) : Vary reaction parameters (temperature, catalyst loading) using software like JMP to identify critical factors .
  • Byproduct Analysis : Use LC-MS to detect impurities (e.g., unreacted indole-3-carboxylic acid) and optimize quenching/purification steps .
  • Scale-Up Adjustments : Replace batch reactors with flow chemistry setups for improved heat/mass transfer .

Methodological Guidance for Data Interpretation

Q. What computational tools are recommended for SAR (Structure-Activity Relationship) studies?

  • QSAR Modeling : Utilize Schrödinger’s QikProp for predicting logP, solubility, and BBB permeability .
  • MD Simulations : Run 100-ns trajectories (e.g., GROMACS) to assess azetidine ring flexibility and ligand-receptor residence times .

Q. How should researchers validate off-target effects in functional assays?

  • Panoramic Screens : Use Eurofins’ CEREP panel (>70 targets) to identify off-target binding .
  • CRISPR Knockout Models : Generate receptor-null cell lines (e.g., 5-HT1F_{1F} KO HEK293) to isolate compound-specific signaling .

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